molecular formula C19H20N4O B1663559 ニラパリブ CAS No. 1038915-60-4

ニラパリブ

カタログ番号: B1663559
CAS番号: 1038915-60-4
分子量: 320.4 g/mol
InChIキー: PCHKPVIQAHNQLW-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Niraparib is an oral, once-daily poly(ADP-ribose) polymerase (PARP) inhibitor used as a maintenance therapy in patients with ovarian cancer . PARP enzymes play a role in DNA base excision repair, and PARP inhibitors such as niraparib correlate with synthetic lethality in BRCA-mutated ovarian cancer patients . Niraparib has demonstrated efficacy not only in BRCA-mutated patients, but also in patients with other alterations of the homologous recombination (HR) system and in patients with unknown alterations .

Ovarian Cancer

First-Line Maintenance Therapy: Niraparib is used as a first-line maintenance therapy for patients with advanced ovarian cancer following platinum-based chemotherapy . A Phase 3 PRIMA trial showed a statistically significant improvement in progression-free survival (PFS) for women regardless of their biomarker status . Final overall survival (OS) results from the PRIMA trial indicated that niraparib significantly prolonged PFS among patients with newly diagnosed advanced ovarian cancer, irrespective of homologous recombination deficiency (HRD) status . After a median follow-up of 73.9 months, the 5-year PFS rate numerically favored niraparib in both the overall (22% vs 12%) and HRd populations (35% vs 16%) .

Treatment of Platinum-Resistant Ovarian Cancer: Niraparib, in combination with anlotinib, has shown promise in treating platinum-resistant recurrent ovarian cancer (PROC). The phase II ANNIE study demonstrated a favorable risk-benefit profile for this combination, with initial evidence suggesting improved objective response rate and progression-free survival in patients with PROC .

Real-World Safety: A real-world study in Canada, using data from Ontario, Alberta, British Columbia, and Exactis Innovation, identified 514 patients receiving niraparib . The mean age of patients was 67 years, with most initiated on a daily dose of 100 or 200 mg/day. Grade 3/4 anemia, neutropenia, and thrombocytopenia occurred in 11–16% of the cohort, with similar cumulative incidences across the provinces .

Combination Therapies

Niraparib is being evaluated in several combination studies to enhance its efficacy :

  • Niraparib plus pembrolizumab: in metastatic, triple-negative breast cancer and advanced, platinum-resistant ovarian cancer (TOPACIO trial)
  • Niraparib plus bevacizumab: in recurrent, platinum-sensitive ovarian cancer (ENGOT-OV24/AVANOVA trial)
  • Niraparib with RP-3500: Repare Therapeutics is exploring the combination of RP-3500 with niraparib in clinical trials .

Preclinical Studies

  • Xenograft Models: Niraparib showed activity in a CAPAN-1 pancreatic cancer xenograft model. Preclinical models also demonstrated the efficacy of PARP-1/2 inhibitors in combination with platinum, alkylating and methylation agents, radiation therapy, and topoisomerase inhibitors .
  • Radiation Therapy: Niraparib enhanced the efficacy of radiation therapy in breast and lung cancer models .

作用機序

ニラパリブは、ポリ(ADP-リボース)ポリメラーゼ酵素、特にPARP-1とPARP-2を阻害することにより、その効果を発揮します。これらの酵素は、DNAの単一鎖切断の修復に重要な役割を果たしています。これらの酵素を阻害することにより、ニラパリブはDNA損傷の修復を防ぎ、二重鎖切断の蓄積につながり、最終的に細胞死を引き起こします。 このメカニズムは、BRCA1またはBRCA2の変異を持つなど、相同組換え修復に欠損のあるがん細胞で特に効果的です .

生化学分析

Biochemical Properties

Niraparib functions as a poly (ADP-ribose) polymerase inhibitor, specifically targeting PARP-1 and PARP-2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, niraparib prevents the repair of single-strand breaks, leading to the accumulation of double-strand breaks during DNA replication. This accumulation ultimately results in cell death, particularly in cancer cells that are deficient in homologous recombination repair mechanisms .

Cellular Effects

Niraparib exerts significant effects on various types of cells, particularly cancer cells. It induces cytotoxicity by preventing the repair of DNA damage, leading to cell death. In addition to its direct cytotoxic effects, niraparib also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PARP enzymes, niraparib disrupts the normal functioning of these pathways, leading to altered gene expression and metabolic changes that contribute to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of niraparib involves its selective inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, niraparib prevents their activity, leading to the accumulation of DNA damage. This inhibition creates PARP-DNA complexes that interfere with DNA replication and transcription, ultimately causing cell death. Additionally, niraparib’s inhibition of PARP enzymes leads to the activation of the DNA damage response pathway, further promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of niraparib have been observed to change over time. Niraparib is generally stable and maintains its activity over extended periods. Long-term exposure to niraparib can lead to the development of resistance in some cancer cells. This resistance is often associated with the restoration of homologous recombination repair mechanisms, allowing cancer cells to repair DNA damage and survive .

Dosage Effects in Animal Models

In animal models, the effects of niraparib vary with different dosages. At lower doses, niraparib effectively inhibits PARP activity and induces cytotoxicity in cancer cells. At higher doses, niraparib can cause toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage of niraparib to achieve maximum therapeutic benefit while minimizing toxicity .

Metabolic Pathways

Niraparib is primarily metabolized by carboxylesterases to form its major inactive metabolite, M1. This metabolite is further conjugated to form glucuronides, which are excreted via the urine and feces. The metabolic pathways of niraparib involve hydrolytic and conjugative reactions, with minimal involvement of oxidative pathways. This metabolic profile contributes to the elimination of niraparib and its metabolites from the body .

Transport and Distribution

Niraparib is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly after oral administration and reaches peak plasma concentrations within a few hours. Niraparib is distributed widely in tissues, with high concentrations observed in the liver, kidneys, and spleen. The transport and distribution of niraparib are influenced by its binding to plasma proteins and its ability to cross cell membranes .

Subcellular Localization

Niraparib is localized primarily in the nucleus, where it exerts its effects on DNA repair processes. The subcellular localization of niraparib is facilitated by its ability to bind to PARP enzymes, which are predominantly nuclear proteins. This localization is crucial for niraparib’s activity, as it allows the drug to directly interact with its target enzymes and inhibit their function .

化学反応の分析

反応の種類: ニラパリブは、以下を含むさまざまな化学反応を起こします。

    酸化: ニラパリブは、特定の条件下で酸化して、さまざまな代謝物を形成することができます。

    還元: 還元反応は、ニラパリブの官能基を修飾するために使用できます。

    置換: ニラパリブは、置換反応を起こし、芳香環にさまざまな置換基を導入することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲン化剤やその他の求電子剤が、置換反応に使用されます。

主要な生成物: これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸誘導体が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .

類似化合物との比較

ニラパリブは、ポリ(ADP-リボース)ポリメラーゼ阻害剤として知られる薬剤のクラスに属しています。他の類似化合物には、以下が含まれます。

ニラパリブの独自性: ニラパリブは、1日1回の投与スケジュールと、バイオマーカーの状態に関係なく使用できるという点で独自性があります。 BRCA変異陽性がんとBRCA変異陰性がんの両方で有効性が示されており、がん治療において汎用性の高い選択肢となっています .

生物活性

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. It has gained prominence in oncology, particularly for its applications in treating cancers associated with homologous recombination deficiencies, such as ovarian cancer. This article delves into the biological activity of niraparib, examining its mechanisms, efficacy in clinical settings, and relevant case studies.

Niraparib operates through the mechanism of synthetic lethality , particularly in cells with defects in DNA repair pathways due to mutations in BRCA1 or BRCA2 genes. By inhibiting PARP enzymes, niraparib prevents the repair of single-strand breaks in DNA. When these breaks accumulate and lead to double-strand breaks, cells that rely on homologous recombination for repair (due to BRCA mutations) cannot survive, leading to cell death .

Key Features of Niraparib's Mechanism:

  • Selective Inhibition : Niraparib exhibits a selectivity that is 100-fold higher for PARP-1 and PARP-2 compared to other PARP family members .
  • Induction of Apoptosis : The inhibition of PARP leads to increased formation of PARP-DNA complexes, resulting in DNA damage and subsequent apoptosis .
  • Off-target Effects : In vitro studies indicate potential off-target effects on neurotransmitter transporters, which may contribute to cardiovascular side effects observed in some patients .

Efficacy in Clinical Trials

Niraparib has been extensively studied in clinical trials, demonstrating significant efficacy in prolonging progression-free survival (PFS) among patients with recurrent ovarian cancer.

Clinical Trial Findings:

  • Phase III Trials : A pivotal trial showed that niraparib maintenance therapy resulted in a median PFS of 24.8 months compared to 8.3 months for placebo (HR 0.45; 95% CI 0.34-0.60) among patients with newly diagnosed advanced ovarian cancer .
  • BRCA Mutation Status : In patients with germline BRCA mutations, the median PFS was notably higher at not reached versus 10.8 months for placebo . This highlights niraparib's enhanced efficacy in genetically predisposed populations.

Table 1: Summary of Key Clinical Trial Results

Study TypePopulation CharacteristicsNiraparib PFS (months)Placebo PFS (months)Hazard Ratio (HR)
Phase III TrialNewly diagnosed aOC24.88.30.45 (95% CI 0.34-0.60)
Germline BRCA MutantAdvanced ovarian cancerNot reached10.80.40 (95% CI 0.23-0.68)
Homologous Recombination DeficientAdvanced ovarian cancerNot reached11.00.48 (95% CI 0.34-0.68)

Case Studies

Several case studies have illustrated the effectiveness of niraparib in clinical practice:

  • Case Study on Ovarian Cancer : A 67-year-old female with stage IIC ovarian carcinosarcoma experienced a significant decrease in tumor burden after being treated with niraparib as a salvage therapy post-platinum-based chemotherapy failure. The patient maintained remission for over 20 months , showcasing the potential for niraparib as a viable option when traditional therapies fail .
  • Combination Therapy : Recent studies suggest that combining niraparib with other agents such as abiraterone has shown promise in treating BRCA-mutated metastatic castration-resistant prostate cancer (mCRPC), indicating its versatility beyond ovarian cancer treatment .

Safety Profile

Niraparib is generally well-tolerated; however, it can cause adverse effects including fatigue, nausea, and hematological toxicities such as thrombocytopenia and anemia . Monitoring is essential during treatment to manage these side effects effectively.

特性

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146129
Record name Niraparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death.
Record name Niraparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1038915-60-4
Record name Niraparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niraparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niraparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niraparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-4827, HCl salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIRAPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niraparib
Reactant of Route 2
Niraparib
Reactant of Route 3
Niraparib
Reactant of Route 4
Niraparib
Reactant of Route 5
Niraparib
Reactant of Route 6
Reactant of Route 6
Niraparib
Customer
Q & A

Q1: What is the primary target of Niraparib?

A: Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , , , ]

Q2: How does Niraparib exert its antitumor effects?

A: Niraparib inhibits PARP enzymatic activity, leading to the trapping of PARP on single-strand DNA breaks. [] This trapping subsequently results in the accumulation of replication stress-induced double-strand DNA breaks. [] In cells with homologous recombination repair (HRR) deficiencies, these double-strand breaks cannot be efficiently repaired, ultimately leading to cell death. []

Q3: Why are homologous recombination deficient (HRD) tumors particularly sensitive to Niraparib?

A: HRD tumors rely heavily on PARP-mediated DNA repair mechanisms. [, , , ] By inhibiting PARP, Niraparib exacerbates DNA damage in these cells, ultimately overwhelming their repair capacity and leading to cell death. [, , , ]

Q4: What are the downstream effects of Niraparib on DNA damage response pathways?

A: Niraparib treatment has been shown to increase levels of: * Caspase-3, indicating apoptosis induction. [] * Phosphorylated histone γ-H2AX, a marker of double-strand DNA breaks. []

Q5: Is there information available regarding the molecular formula, weight, or spectroscopic data for Niraparib?

A5: The provided research abstracts do not delve into the detailed chemical structure of Niraparib or its spectroscopic characteristics.

Q6: Is there information available about Niraparib's material compatibility or stability under various conditions?

A6: The provided research abstracts primarily focus on the biological and clinical aspects of Niraparib and do not provide details on its material compatibility or stability.

Q7: How is Niraparib administered, and what is its pharmacokinetic profile?

A: Niraparib is administered orally. [, ] It exhibits a rapid absorption profile, achieving peak plasma concentration within approximately 3 hours. [] The drug's long terminal elimination half-life (approximately 35 hours) supports once-daily dosing. [] Niraparib demonstrates linear and dose-proportional pharmacokinetics, but factors like time to peak concentration, elimination half-life, and accumulation ratio remain independent of the dose administered. []

Q8: Does Niraparib effectively cross the blood-brain barrier?

A: Yes, research indicates that Niraparib demonstrates the ability to penetrate the blood-brain barrier. [, , , ] This property makes it a potential therapeutic candidate for treating brain metastases, particularly those originating from breast and ovarian cancers. [, , , ]

Q9: How does Niraparib's tumor exposure compare to its plasma exposure?

A: Notably, Niraparib exhibits a higher concentration in tumor tissue compared to plasma. [, ] In some instances, tumor concentrations were observed to be 4 to 131 times higher than corresponding plasma levels. [] This unique characteristic is attributed to its high volume of distribution. [, ]

Q10: How does the pharmacokinetic profile of Niraparib differ in Chinese patients compared to White patients?

A: Research suggests that the pharmacokinetic characteristics of Niraparib in Chinese patients are similar to those observed in White patients. []

Q11: What impact does body weight have on Niraparib's pharmacokinetics?

A: While baseline body weight has been found to have a modest impact on Niraparib's pharmacokinetic parameters, particularly drug exposure, this influence is not considered clinically significant. [, ]

Q12: How long does Niraparib maintain PARP inhibition?

A: Pharmacodynamic analysis shows that Niraparib can sustain approximately 90% PARP inhibition for a duration of 24 hours at steady state. []

Q13: What types of cancer has Niraparib shown efficacy against in clinical trials?

A: Clinical trials have demonstrated the efficacy of Niraparib in: * Ovarian cancer [, , , , , , , , , , ] * Breast cancer [, , , ] * Prostate cancer [, ] * Glioblastoma [, ]

Q14: Is Niraparib effective as a single agent or in combination therapies?

A: Niraparib has demonstrated efficacy as both a single agent and in combination with other treatments. [, , ] Research suggests it can enhance the cytotoxic effects of chemotherapy and radiotherapy. [, ] Combinations with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies are also under investigation. [, ]

Q15: Are there any known mechanisms of resistance to Niraparib?

A15: Resistance to PARP inhibitors, including Niraparib, is a complex issue. Factors influencing response include:

Q16: Is there cross-resistance between Niraparib and other PARP inhibitors?

A16: While the provided research abstracts do not explicitly address cross-resistance between Niraparib and other PARP inhibitors, this is an important area of ongoing research. Understanding patterns of cross-resistance will be crucial for optimizing treatment strategies for patients who develop resistance to one PARP inhibitor.

Q17: What are the common side effects observed with Niraparib treatment?

A17: The provided research abstracts focus on the scientific aspects of Niraparib and do not discuss detailed safety profiles or specific side effects.

Q18: What are the key biomarkers used to predict response to Niraparib therapy?

A18: Several biomarkers are used in clinical trials and practice to guide Niraparib treatment:

    Q19: What are potential areas of future research regarding biomarkers for Niraparib?

    A19: While BRCA and HRD status are currently key biomarkers, further research is necessary to:

    • Identify additional biomarkers that predict response or resistance beyond BRCA mutation and HRD status. [, ]
    • Develop biomarkers to predict which patients will experience significant toxicities, allowing for more personalized treatment and monitoring strategies. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。